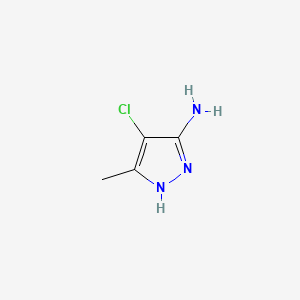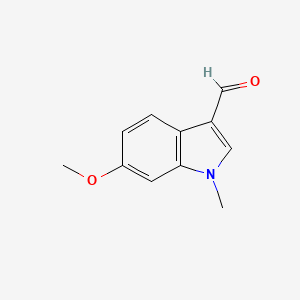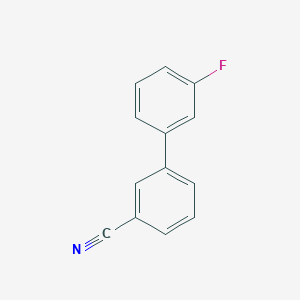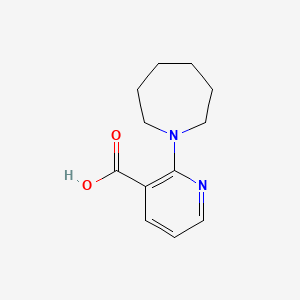
2-Azepan-1-YL-Nicotinsäure
Übersicht
Beschreibung
2-Azepan-1-YL-nicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives. It is a heterocyclic compound that contains a six-membered ring with a nitrogen atom and a five-membered ring with a carboxylic acid group
Wissenschaftliche Forschungsanwendungen
2-Azepan-1-YL-nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
Target of Action
The primary target of 2-Azepan-1-YL-nicotinic acid is believed to be similar to that of niacin, which is also known as nicotinic acid .
Mode of Action
2-Azepan-1-YL-nicotinic acid, like niacin, can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue . It exerts its antiatherosclerotic effects at least in part independently of its antidyslipidemic effects through mechanisms involving its receptor on immune cells as well as through direct and indirect effects on the vascular endothelium .
Biochemical Pathways
The biochemical pathways affected by 2-Azepan-1-YL-nicotinic acid are likely to be similar to those affected by niacin. Niacin is involved in various enzymatic reactions, including ADP‑ribosyltransferases (ART) and sirtuins, as well as in the regulation of nicotinamide coenzymes .
Result of Action
The molecular and cellular effects of 2-Azepan-1-YL-nicotinic acid’s action are likely to include a decrease in lipid levels and a modulation of immune cell activity, similar to the effects of niacin .
Biochemische Analyse
Biochemical Properties
2-Azepan-1-YL-nicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with nicotinic acid receptors, which are involved in lipid metabolism and energy production . The compound also interacts with enzymes such as nicotinamide adenine dinucleotide (NAD) synthetase, which is crucial for the synthesis of NAD, a vital coenzyme in redox reactions . These interactions highlight the compound’s potential in modulating metabolic pathways and influencing cellular energy dynamics.
Cellular Effects
2-Azepan-1-YL-nicotinic acid has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to affect the expression of genes involved in lipid metabolism, leading to changes in cellular lipid profiles. Additionally, it impacts cell signaling pathways such as the NAD-dependent pathways, which play a crucial role in maintaining cellular redox balance and energy production .
Molecular Mechanism
The molecular mechanism of 2-Azepan-1-YL-nicotinic acid involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. The compound binds to nicotinic acid receptors, leading to the activation of downstream signaling pathways that regulate lipid metabolism . It also inhibits certain enzymes involved in lipid synthesis, thereby reducing lipid accumulation in cells . Furthermore, 2-Azepan-1-YL-nicotinic acid influences gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Azepan-1-YL-nicotinic acid change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence cellular function . Long-term studies have shown that prolonged exposure to 2-Azepan-1-YL-nicotinic acid can lead to sustained changes in cellular metabolism and gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of 2-Azepan-1-YL-nicotinic acid vary with different dosages in animal models. At low doses, the compound has been shown to enhance lipid metabolism and improve energy production . At high doses, it can lead to toxic effects such as liver damage and oxidative stress . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
2-Azepan-1-YL-nicotinic acid is involved in several metabolic pathways, including the NAD synthesis pathway and the lipid metabolism pathway . The compound interacts with enzymes such as NAD synthetase and nicotinamide phosphoribosyltransferase, which are crucial for NAD synthesis . Additionally, it influences metabolic flux by modulating the activity of enzymes involved in lipid metabolism, leading to changes in metabolite levels .
Transport and Distribution
The transport and distribution of 2-Azepan-1-YL-nicotinic acid within cells and tissues involve various transporters and binding proteins . The compound is transported across cell membranes by specific transporters and is distributed to different cellular compartments. It accumulates in tissues with high metabolic activity, such as the liver and adipose tissue . This distribution pattern is essential for understanding the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Azepan-1-YL-nicotinic acid is primarily in the cytoplasm and mitochondria . The compound’s activity and function are influenced by its localization, as it interacts with enzymes and proteins in these compartments. Post-translational modifications and targeting signals direct the compound to specific organelles, where it exerts its biochemical effects . Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azepan-1-YL-nicotinic acid typically involves the reaction of nicotinic acid with azepane under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of 2-Azepan-1-YL-nicotinic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Azepan-1-YL-nicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The nitrogen atom in the azepane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Substituted azepane derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinic acid: A simpler derivative with similar structural features but lacking the azepane ring.
Pyridinecarboxylic acids: Compounds with similar carboxylic acid groups attached to a pyridine ring.
Uniqueness
2-Azepan-1-YL-nicotinic acid is unique due to the presence of both the azepane ring and the nicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
2-(azepan-1-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)10-6-5-7-13-11(10)14-8-3-1-2-4-9-14/h5-7H,1-4,8-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAHKSJTGCVOAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362940 | |
| Record name | 2-AZEPAN-1-YL-NICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
571913-22-9 | |
| Record name | 2-AZEPAN-1-YL-NICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


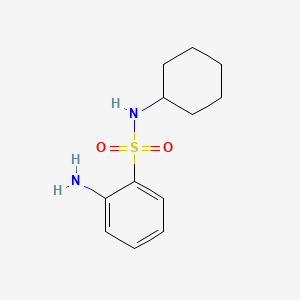
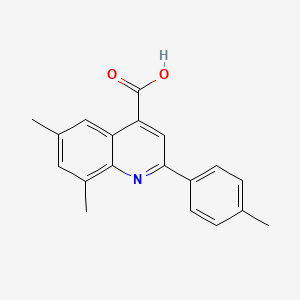
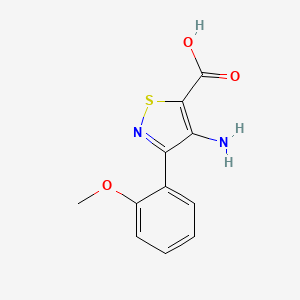

![L-Tryptophan, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B1362809.png)
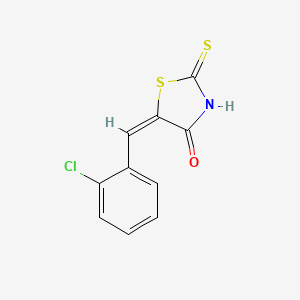
![(E)-4-[4-(4-methylpiperazin-1-yl)sulfonylanilino]-4-oxobut-2-enoic acid](/img/structure/B1362816.png)

![4,4'-[Methylenebis(4,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B1362826.png)
![2-[[[2-(1-bromonaphthalen-2-yl)oxyacetyl]amino]carbamoyl]benzoic Acid](/img/structure/B1362828.png)
